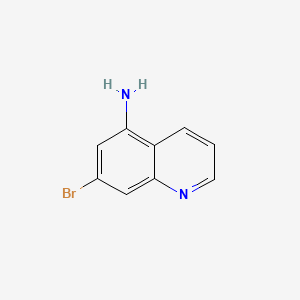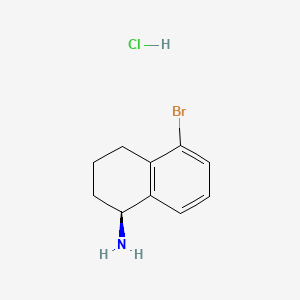
7-ブロモキノリン-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromoquinolin-5-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, featuring a bromine atom at the 7th position and an amine group at the 5th position on the quinoline ring.
科学的研究の応用
7-Bromoquinolin-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Synthetic Organic Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and agrochemicals.
作用機序
Target of Action
Quinoline, a related compound, has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, suggesting that 7-Bromoquinolin-5-amine may also interact with biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Quinoline and its analogues are known to influence a variety of biological and pharmaceutical activities .
Result of Action
Given its structural similarity to quinoline, it may have similar biological and pharmaceutical activities .
生化学分析
Biochemical Properties
The biochemical properties of 7-Bromoquinolin-5-amine are not fully understood yet. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative .
Cellular Effects
Quinoline derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Quinoline derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-5-amine typically involves the bromination of quinolin-5-amine. One common method is the electrophilic aromatic substitution reaction where quinolin-5-amine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of 7-Bromoquinolin-5-amine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Types of Reactions:
Substitution Reactions: 7-Bromoquinolin-5-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to an imine or a secondary amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Imines or secondary amines.
類似化合物との比較
5-Bromoquinolin-7-amine: Similar structure but with the bromine and amine groups at different positions.
6-Aminoquinoline: Lacks the bromine atom but has an amine group at the 6th position.
7-Chloroquinolin-5-amine: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 7-Bromoquinolin-5-amine is unique due to the specific positioning of the bromine and amine groups, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance its electrophilicity, making it a valuable intermediate in various chemical reactions .
特性
IUPAC Name |
7-bromoquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSQRUCHYXVDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














